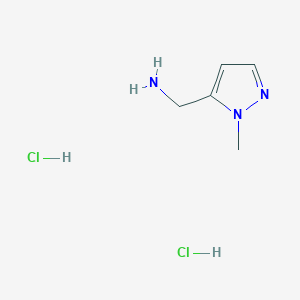

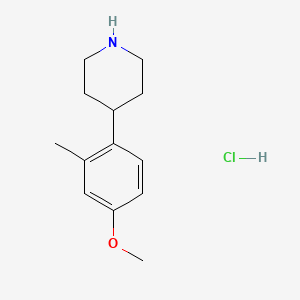

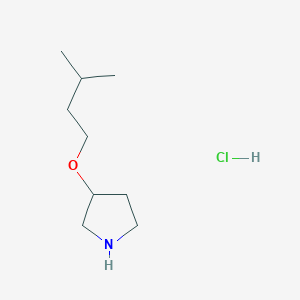

![molecular formula C15H18ClNO B1391298 {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185303-99-4](/img/structure/B1391298.png)

{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Descripción general

Descripción

“{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Synthesis Analysis

The synthesis of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” involves several steps. One method involves the use of 4-Methoxyphenethylamine as a precursor for the synthesis of other organic compounds by the alkylation reaction . The combined ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure .Molecular Structure Analysis

The molecular formula of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is C15H17NO•HCl . Unfortunately, the exact molecular structure could not be retrieved from the search results.Chemical Reactions Analysis

4-Methoxyphenethylamine, a component of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride”, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It is also involved in the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis

The molecular weight of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is 263.76 . More detailed physical and chemical properties could not be retrieved from the search results.Aplicaciones Científicas De Investigación

Human Urinary Carcinogen Metabolites

The utility of human urinary carcinogen metabolites, including aromatic amines, in providing critical information about tobacco and cancer has been highlighted. These metabolites are valuable for assessing carcinogen dose, distinguishing exposed from non-exposed individuals, and understanding human carcinogen metabolism. Among them, NNAL and NNAL-Gluc, specific to tobacco products, are notably effective biomarkers for studies on environmental tobacco smoke (ETS) exposure and new tobacco products due to their high sensitivity and specificity. The assays for 1-HOP and tt-MA are also extensively applied, underscoring the significance of urinary carcinogen metabolite biomarkers in future cancer studies related to tobacco (Hecht, 2002).

Methoxychlor as an Environmental Estrogen

Methoxychlor, a proestrogenic pesticide, upon metabolism, produces HPTE, the active estrogenic form. Its exposure results in various reproductive issues in both females and males. While extensive research underscores its reproductive toxicity, its implications on human health warrant further investigation (Cummings, 1997).

Exposure to Benzophenone-3 and Reproductive Toxicity

The study on benzophenone-3 (BP-3), commonly used in skincare and as a food additive, reveals its potential reproductive toxicity in humans and animals. Variations in birth weights and gestational ages in humans, and disruptions in reproductive functions in animals, indicate the endocrine-disrupting effects of BP-3. This study emphasizes the need for standardized future research due to current limitations in exposure and outcome measurements (Ghazipura et al., 2017).

Chemical Warfare Agent Degradation Products

The review on chemical warfare (CW) agent degradation products addresses their formation, environmental fate, and toxicity. Key degradation products like thiodiglycol, Lewisite oxide, and EA 2192 are highlighted for their persistence and toxicity. This comprehensive assessment of CW agent degradation products aids in understanding their implications for environmental and occupational health (Munro et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

4-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12;/h2-4,7-11H,5-6,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMJKXPCUKBUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride | |

CAS RN |

1185303-99-4 | |

| Record name | Benzenamine, 4-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

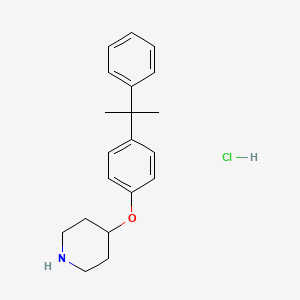

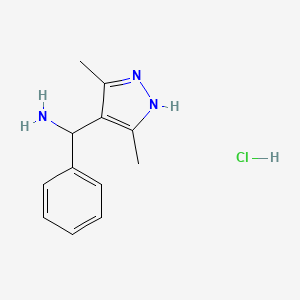

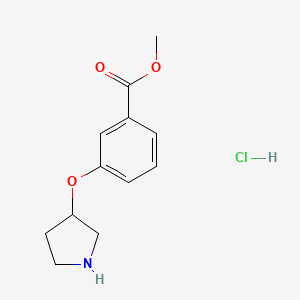

![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)

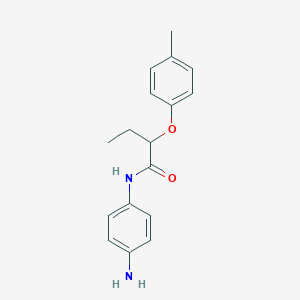

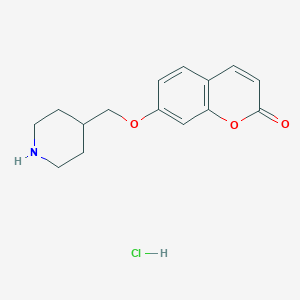

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)

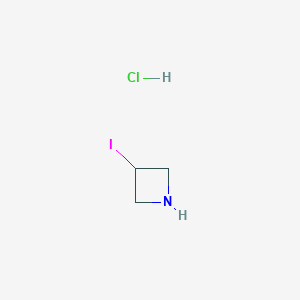

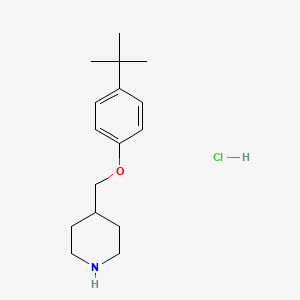

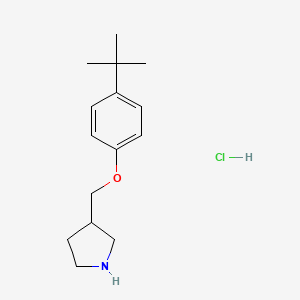

![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)